1-[(1Z)-2-bromoethenyl]-4-fluorobenzene
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Overview
Description
. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene typically involves the bromination of 4-fluorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (1Z)-isomer. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
4-fluorostyrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-bromo-4-fluorobenzene: Lacks the double bond, affecting its reactivity in addition reactions.
2-bromo-4-fluorotoluene: Contains a methyl group, altering its physical and chemical properties. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a double bond, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C8H6BrF |
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Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- |
InChI Key |
GSOVTFWJZJYQSY-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)F |
Origin of Product |
United States |
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